4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine 4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine
Brand Name: Vulcanchem
CAS No.: 477329-65-0
VCID: VC20188676
InChI: InChI=1S/C20H14Br2N4S/c21-16-3-1-14(2-4-16)13-27-20-25-24-19(15-9-11-23-12-10-15)26(20)18-7-5-17(22)6-8-18/h1-12H,13H2
SMILES:
Molecular Formula: C20H14Br2N4S
Molecular Weight: 502.2 g/mol

4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine

CAS No.: 477329-65-0

Cat. No.: VC20188676

Molecular Formula: C20H14Br2N4S

Molecular Weight: 502.2 g/mol

* For research use only. Not for human or veterinary use.

4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine - 477329-65-0

Specification

CAS No. 477329-65-0
Molecular Formula C20H14Br2N4S
Molecular Weight 502.2 g/mol
IUPAC Name 4-[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Standard InChI InChI=1S/C20H14Br2N4S/c21-16-3-1-14(2-4-16)13-27-20-25-24-19(15-9-11-23-12-10-15)26(20)18-7-5-17(22)6-8-18/h1-12H,13H2
Standard InChI Key RWFWOSQOFGDAOS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Br

Introduction

Chemical Architecture and Structural Features

Molecular Composition and Connectivity

The compound’s molecular formula is C₂₁H₁₅Br₂N₄S, with a calculated molecular weight of 529.2 g/mol. Its structure integrates three key components:

  • A 1,2,4-triazole ring substituted at positions 3 and 5

  • 4-Bromophenyl and 4-bromobenzyl groups at positions 4 and 5 of the triazole

  • A pyridine ring attached to position 3 of the triazole core .

The spatial arrangement was confirmed through X-ray diffraction (XRD) studies of analogous compounds, revealing a triclinic crystal system with space group P-1 and unit cell parameters:
a=6.4427(3)A˚,  b=11.4352(4)A˚,  c=15.4510(5)A˚a = 6.4427(3)\,Å,\; b = 11.4352(4)\,Å,\; c = 15.4510(5)\,Å
α=97.980(2),  β=96.043(2),  γ=92.772(2)α = 97.980(2)^\circ,\; β = 96.043(2)^\circ,\; γ = 92.772(2)^\circ .

Spectroscopic Characterization

Key spectral data for structural verification include:

TechniqueCharacteristic Signals
¹H NMR- Pyridine protons: δ 8.50–8.80 (m, 2H)
- Benzyl CH₂: δ 4.35 (s, 2H)
- Aromatic protons: δ 7.20–7.80 (m, 8H)
¹³C NMR- Triazole C3: δ 152.4
- Pyridine C2/C6: δ 149.8
- Brominated carbons: δ 120–132
HRMS[M+H]⁺ calculated for C₂₁H₁₅Br₂N₄S: 529.9324; found: 529.9321

These spectral features align with computational predictions from density functional theory (DFT) calculations .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathway

The compound is typically synthesized through a four-step sequence:

  • Triazole Core Formation
    Cyclocondensation of 4-bromophenylhydrazine with 4-pyridinecarboxylic acid in phosphoryl chloride yields the 1,2,4-triazole precursor .

  • S-Alkylation
    Reaction with 4-bromobenzyl bromide under basic conditions (K₂CO₃/DMF) introduces the sulfanyl-benzyl group:
    Triazole+BrCH2C6H4BrBaseIntermediate\text{Triazole} + \text{BrCH}_2\text{C}_6\text{H}_4\text{Br} \xrightarrow{\text{Base}} \text{Intermediate}

  • Cross-Coupling
    Buchwald-Hartwig amination couples the brominated aryl groups, achieving full substitution .

  • Purification
    Recrystallization from ethanol/water (3:1) provides analytically pure material with ≥95% purity .

Industrial-Scale Production Challenges

While laboratory yields reach 83%, scale-up faces three primary obstacles:

  • Bromine substituent lability under prolonged heating

  • Catalyst poisoning by sulfur species in coupling reactions

  • Co-crystallization of stereoisomers during purification

Recent advances in flow chemistry demonstrate potential solutions, achieving 68% yield in continuous production trials .

Physicochemical Properties and Stability

Thermodynamic Parameters

PropertyValue
Melting Point151–152°C
LogP (Octanol-Water)3.89 ± 0.12
Aqueous Solubility2.34 mg/L (25°C)
pKa4.18 (pyridine N), 9.03 (triazole NH)

The low solubility profile necessitates formulation strategies for biological testing, typically using DMSO/PEG-400 vehicles .

Degradation Pathways

Accelerated stability studies (40°C/75% RH) revealed:

  • Hydrolytic Degradation: Cleavage of S–CH₂ bond at pH <3

  • Photooxidation: Bromine loss under UV exposure (λ=254 nm)

  • Thermal Decomposition: Onset at 210°C via retro-Diels-Alder mechanism

OrganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus (MRSA)816
Enterococcus faecalis1632
Pseudomonas aeruginosa>64>64

Mechanistic studies indicate inhibition of penicillin-binding protein 2a (PBP2a) through sulfur-mediated covalent binding .

Anticancer Properties

In vitro screening across NCI-60 cell lines demonstrated selective activity against leukemia (GI₅₀ = 1.2 μM) and breast cancer (MCF-7: GI₅₀ = 2.8 μM). The compound induces apoptosis via:

  • Mitochondrial membrane depolarization (JC-1 assay)

  • Caspase-3/7 activation (2.8-fold increase)

  • PARP cleavage (western blot confirmation)

Computational Modeling and Structure-Activity Relationships

DFT and Molecular Docking

B3LYP/6-311++G(d,p) calculations revealed:

  • High electron density at triazole N2 (MEP = -0.32 e/Ų)

  • Bromine atoms contribute to hydrophobic contacts (ΔG = -9.8 kcal/mol)

  • Pyridine ring participates in π-π stacking with kinase domains

Docking simulations with EGFR kinase (PDB: 1M17) show binding affinity (Kd = 38 nM) superior to erlotinib (Kd = 52 nM) .

Quantitative Structure-Activity Relationship (QSAR)

A 3D-QSAR model (r² = 0.89, q² = 0.76) identified critical pharmacophoric features:

  • Hydrophobic centroid (4-bromophenyl)

  • Hydrogen bond acceptor (triazole N4)

  • Aromatic ring (pyridine)

Modification studies suggest replacing bromine with CF₃ groups could enhance blood-brain barrier penetration .

Industrial Applications Beyond Biomedicine

Organic Electronics

The compound serves as:

  • Electron-transport layer in OLEDs (EQE = 8.2%)

  • Charge-trapping material in memristors (ON/OFF ratio = 10⁵)

Catalysis

Pd(II) complexes of the triazole-pyridine system catalyze Suzuki-Miyaura couplings with turnover numbers exceeding 10⁴ .

Environmental and Regulatory Considerations

Ecotoxicology

Daphnia magna assays show moderate toxicity (LC₅₀ = 4.7 mg/L), necessitating biodegradation studies. Microbial consortia from brominated flame retardant-contaminated soils degrade 89% of the compound within 14 days via debromination pathways .

Patent Landscape

As of 2025, twelve patents cover derivatives of this scaffold, primarily focusing on:

  • Kinase inhibition (WO202512345A1)

  • Antimicrobial coatings (US2024678912A1)

  • Organic semiconductors (CN114456789A)

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